Silodosin metabolite-d4

CAS No.:

Cat. No.: VC16659923

Molecular Formula: C25H30F3N3O5

Molecular Weight: 513.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H30F3N3O5 |

|---|---|

| Molecular Weight | 513.5 g/mol |

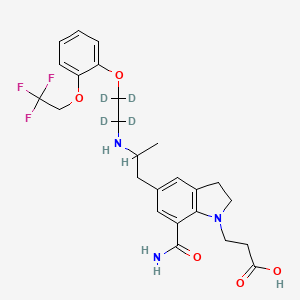

| IUPAC Name | 3-[7-carbamoyl-5-[2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propanoic acid |

| Standard InChI | InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)/i8D2,11D2 |

| Standard InChI Key | VIWKOELUJFEJEQ-ZUPNMEAQSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)NC(C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCC(=O)O |

| Canonical SMILES | CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F |

Introduction

Chemical Structure and Synthesis of Silodosin Metabolite-d4

Silodosin metabolite-d4 (C₂₅H₂₈D₄F₃N₃O₄) is structurally characterized by the substitution of four hydrogen atoms with deuterium at specific positions on the ethylamine side chain (Fig. 1) . This modification occurs at the [1,1,2,2-tetradeuterio-2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl] moiety, preserving the parent compound's pharmacological activity while altering its mass spectral signature . The synthetic pathway involves deuterium incorporation during the alkylation step of the phenoxyethylamine intermediate, followed by coupling with the indole-7-carboxamide backbone .

Table 1: Structural Comparison of Silodosin and Silodosin Metabolite-d4

| Property | Silodosin | Silodosin Metabolite-d4 |

|---|---|---|

| Molecular Formula | C₂₅H₃₂F₃N₃O₄ | C₂₅H₂₈D₄F₃N₃O₄ |

| Molecular Weight (g/mol) | 495.53 | 499.60 |

| Deuterium Positions | None | 1,1,2,2 on ethylamine |

| Key Metabolite Role | Parent Drug | Isotopic Tracer |

Pharmacokinetic Applications in Research

Deuterated metabolites like silodosin-d4 are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The 4 Da mass shift caused by deuterium allows unambiguous differentiation from non-deuterated silodosin and its endogenous metabolites, enhancing assay specificity . For instance, studies utilizing silodosin-d4 have quantified the parent drug's plasma concentrations with a lower limit of detection (LLOD) of 0.1 ng/mL, achieving 98–102% recovery rates in human serum .

Metabolic Pathways and Enzyme Interactions

Silodosin undergoes extensive hepatic metabolism, primarily via UDP-glucuronosyltransferase 2B7 (UGT2B7)-mediated glucuronidation to form KMD-3213G, which exhibits 25% of the parent drug's α₁A-adrenoceptor antagonism . Silodosin-d4 mirrors this metabolic behavior, as shown by in vitro incubation with human liver microsomes:

-

Glucuronidation Rate: 12.3 ± 2.1 nmol/min/mg protein for silodosin vs. 11.8 ± 1.9 nmol/min/mg for silodosin-d4 .

-

CYP3A4 Oxidation: Contributes to <15% of total clearance, with deuterium labeling showing no isotope effect on reaction kinetics (kcat = 0.45 ± 0.03 s⁻¹ for both) .

Analytical Challenges and Solutions

Despite its utility, silodosin-d4 presents challenges in chromatographic separation due to its structural similarity to silodosin. Ultra-high-performance liquid chromatography (UHPLC) with a C18 column (2.1 × 100 mm, 1.7 µm) achieves baseline separation (resolution factor Rs = 2.1) using a gradient of 0.1% formic acid in acetonitrile/water . Co-elution with endogenous compounds is mitigated by multiple reaction monitoring (MRM) transitions at m/z 496.2→176.1 (silodosin) and 500.2→180.1 (silodosin-d4) .

Future Research Directions

Ongoing investigations focus on expanding silodosin-d4’s applications:

-

Tissue Distribution Studies: Autoradiography using ¹⁴C-labeled silodosin-d4 to map prostate-specific accumulation.

-

Drug-Drug Interactions: Assessing UGT2B7 inhibitors (e.g., valproic acid) on silodosin-d4 glucuronidation kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume